molecular formula C17H16O B14627879 9-[(Propan-2-yl)oxy]anthracene CAS No. 57502-70-2

9-[(Propan-2-yl)oxy]anthracene

Cat. No.: B14627879
CAS No.: 57502-70-2
M. Wt: 236.31 g/mol
InChI Key: ISXKEBSCLMXOIL-UHFFFAOYSA-N
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Description

9-[(Propan-2-yl)oxy]anthracene is an anthracene derivative functionalized with an isopropoxy group at the 9-position. Anthracene derivatives are widely studied for their optoelectronic properties, biological activity, and utility in organic synthesis. The isopropoxy substituent introduces steric bulk and electron-donating characteristics, influencing the compound’s solubility, fluorescence, and reactivity.

Properties

CAS No.

57502-70-2

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

9-propan-2-yloxyanthracene

InChI

InChI=1S/C17H16O/c1-12(2)18-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3

InChI Key

ISXKEBSCLMXOIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(Propan-2-yl)oxy]anthracene typically involves the reaction of anthracene with an appropriate alkylating agent under controlled conditions. One common method is the etherification of anthracene using isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds as follows:

    Starting Materials: Anthracene and isopropyl alcohol.

    Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction mixture is heated under reflux to facilitate the formation of the ether bond.

Industrial Production Methods

In an industrial setting, the production of 9-[(Propan-2-yl)oxy]anthracene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

9-[(Propan-2-yl)oxy]anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the compound back to its hydrocarbon form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

Scientific Research Applications

9-[(Propan-2-yl)oxy]anthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[(Propan-2-yl)oxy]anthracene involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular components, leading to changes in cellular functions. For example, its fluorescent properties can be exploited for imaging applications, where it binds to specific biomolecules and emits light upon excitation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

9-Ethylanthracene
  • Structure : Ethyl group at the 9-position (C16H14) .
  • However, the lack of an electron-donating oxygen atom reduces polarity and may shift absorption/emission spectra hypsochromically compared to isopropoxy derivatives.
9-Allylanthracene
  • Structure : Allyl group at the 9-position (C17H14) .
  • However, the absence of an electron-donating group limits fluorescence quantum yields compared to oxygenated derivatives.
9-[(E)-2-Phenylethenyl]anthracene Derivatives
  • Examples : ANT-SCH3 (9-[(E)-2-[4-(methylsulfanyl)phenyl]ethenyl]anthracene) .
  • Key Features : Extended conjugation via ethenyl linkages results in absorption up to 460 nm (visible range) and high molar extinction coefficients (e.g., 17,527 dm³mol⁻¹cm⁻¹ at 389 nm for ANT-SCH3) . The isopropoxy group in 9-[(Propan-2-yl)oxy]anthracene may offer similar electron-donating effects but with reduced conjugation.

Optical Properties

Absorption and Fluorescence
  • 9-[(E)-2-Phenylethenyl]anthracene vs. Phenanthrene Analogs : Anthracene derivatives exhibit bathochromic shifts (~450 nm) compared to phenanthrene analogs (~420 nm) due to extended π-systems .
  • Electron-Donating Substituents : Compounds like ANT-SCH3 (with –SCH3) show enhanced absorption in the visible range, suggesting that the isopropoxy group in 9-[(Propan-2-yl)oxy]anthracene may similarly improve light-harvesting capabilities .
Table 1: Optical Properties of Selected Anthracene Derivatives
Compound λmax (nm) ε (dm³mol⁻¹cm⁻¹) Substituent Effect Reference
ANT-SCH3 460 17,527 at 389 nm Electron-donating –SCH3
9-Ethylanthracene ~380* N/A Electron-neutral ethyl
9-[(E)-2-Phenylethenyl]anthracene 450 ~15,000 Conjugated ethenyl linkage

*Estimated based on anthracene core absorption.

DNA Interaction and Theranostics
  • Anthracene-propargylamines : Exhibit DNA-binding via intercalation, with ESI-MS binding studies showing stability (ECOM50% values in eV) .
Optoelectronic Materials
  • 9,10-Bis(arylethynyl)anthracenes: Self-assemble into nanostructures for organic electronics . The isopropoxy group could enhance solubility in polymer matrices for OLEDs or sensors.

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